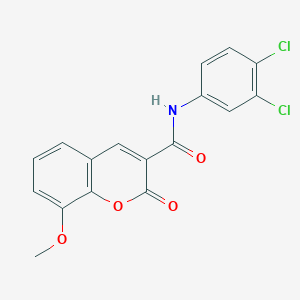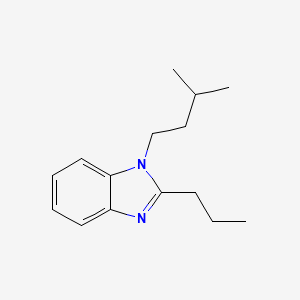![molecular formula C18H20N2O2 B6023560 N-[5-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B6023560.png)
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine analogs. This compound has been found to have various biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects.
Mécanisme D'action
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide exerts its biological activities by binding to and activating the adenosine A3 receptor, which is found on various immune cells and cancer cells. Activation of this receptor leads to the activation of various signaling pathways, including the cAMP/PKA pathway, the PI3K/Akt pathway, and the MAPK pathway. These pathways ultimately lead to the various biological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a key regulator of inflammation. Additionally, this compound has been found to enhance the activity of regulatory T cells and suppress the activity of effector T cells, leading to immunomodulatory effects. This compound has also been found to induce apoptosis and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. Additionally, it has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, it has been found to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-[5-(isobutyrylamino)-2-methylphenyl]benzamide. One area of research could be the development of more potent and selective adenosine A3 receptor agonists. Additionally, research could focus on the development of more effective delivery methods for this compound, such as the use of nanoparticles or liposomes. Another area of research could be the investigation of the potential use of this compound in combination with other anti-inflammatory, immunomodulatory, or anti-cancer drugs. Finally, research could focus on the investigation of the potential use of this compound in various disease models, such as inflammatory bowel disease, rheumatoid arthritis, or cancer.
Méthodes De Synthèse
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide can be synthesized through a multistep process that involves the reaction of 2-amino-5-methylphenol with isobutyryl chloride to form N-(2-methyl-5-hydroxyphenyl)isobutyramide. This compound is then reacted with 4-nitrobenzoyl chloride to form this compound.
Applications De Recherche Scientifique
N-[5-(isobutyrylamino)-2-methylphenyl]benzamide has been extensively studied for its various biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has immunomodulatory effects by enhancing the activity of regulatory T cells and suppressing the activity of effector T cells. Additionally, this compound has been found to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propriétés
IUPAC Name |
N-[2-methyl-5-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)17(21)19-15-10-9-13(3)16(11-15)20-18(22)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCIXXGRNSDXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B6023480.png)

![methyl 1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6023495.png)
![methyl 4-(5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6023498.png)

![3-(1H-pyrazol-1-yl)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]propanamide](/img/structure/B6023508.png)
![2-(3-methyl-1H-pyrazol-1-yl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)acetamide](/img/structure/B6023509.png)
![N-(3,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6023514.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6023518.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6023536.png)
![1-(3-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B6023548.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6023549.png)

![7-(3-methoxybenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6023576.png)